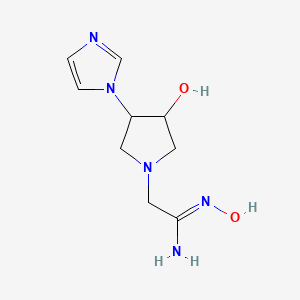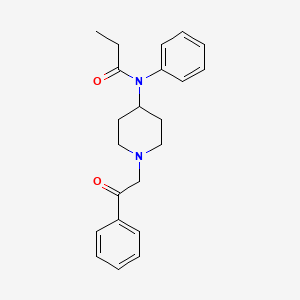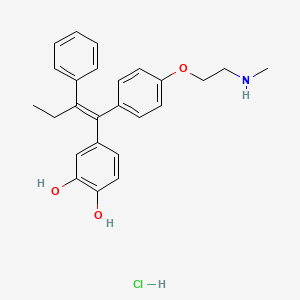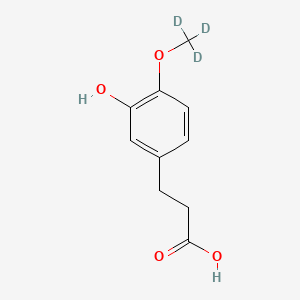
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid, also known as Dihydroisoferulic Acid, is a phenolic compound that can be found naturally in various fermented foods. It is a derivative of hydroxycinnamic acid and is known for its high antioxidant activity. This compound is often used as a biomarker for the consumption of certain foods and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid often involves microbial transformation of dietary polyphenols. This method leverages the natural metabolic processes of certain bacteria to convert precursor compounds into the desired product .
化学反応の分析
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically with catalysts like palladium on charcoal.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on charcoal.
Solvents: Dimethyl sulfoxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the fully saturated hydroxycinnamic acid derivatives.
科学的研究の応用
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of certain foods and is used in studies related to dietary intake and metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetic formulations
作用機序
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory mediators like prostaglandin E2 by interfering with the cyclooxygenase pathway.
Metabolic Pathways: Involved in the metabolism of dietary polyphenols, contributing to their health benefits.
類似化合物との比較
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid): Known for its antioxidant properties but differs in its unsaturated side chain.
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid: Another phenolic acid with similar antioxidant activities but different metabolic pathways
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
InChIキー |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
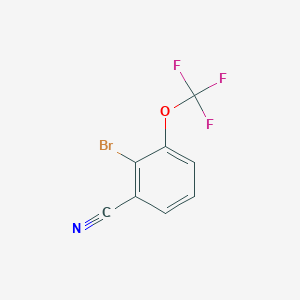

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

